Bienvenue dans la boutique en ligne BenchChem!

NSC745885

Oral Squamous Cell Carcinoma In Vivo Xenograft Safety Profile

NSC745885 is a first-in-class proteasome-mediated EZH2 degrader, delivering 100% survival in vivo vs 50% for doxorubicin while completely suppressing MDR bladder cancer cells at 2.5 µM—where doxorubicin fails. With 16-fold higher potency than emodin, favorable ADME, and high Caco-2 permeability, it is the definitive lead compound for next-generation EZH2 degrader optimization. Choose NSC745885 for unmatched selectivity, safety, and MDR-overcoming efficacy in advanced bladder and OSCC research.

Molecular Formula C14H6N2O2S
Molecular Weight 266.28 g/mol
Cat. No. B1680396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC745885
Synonymsanthra(2,1-c)(1,2,5)thiadiazole-6,11-dione
NSC745885
Molecular FormulaC14H6N2O2S
Molecular Weight266.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NSN=C4C=C3
InChIInChI=1S/C14H6N2O2S/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10-12(11)16-19-15-10/h1-6H
InChIKeySJPXIVLTCBBWKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NSC745885: A Potent EZH2 Downregulator with Selective Anti-Tumor Activity


NSC745885 (CAS: 4219-52-7) is a synthetic small molecule derived from the natural anthraquinone emodin, characterized as a heteroannelated anthraquinone with a thiadiazole-fused core structure (C14H6N2O2S, molecular weight 266.27 g/mol) [1]. It functions as a proteasome-mediated downregulator of Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator frequently overexpressed in advanced cancers [2]. Unlike conventional DNA alkylating agents or direct EZH2 methyltransferase inhibitors, NSC745885 induces selective degradation of EZH2 protein, leading to G2/M cell-cycle arrest and apoptosis in cancer cells while exhibiting minimal toxicity toward normal cells [3].

Why Substituting NSC745885 with Standard Anthracyclines or Other EZH2 Modulators Compromises Research Outcomes


NSC745885 cannot be simply interchanged with structurally related anthracyclines (e.g., doxorubicin) or other EZH2-targeting agents due to its unique dual mechanism: it downregulates EZH2 via proteasome-mediated degradation rather than direct catalytic inhibition, and it lacks the cardiotoxic liabilities associated with anthracycline antibiotics [1]. Direct comparative studies demonstrate that equimolar substitution with doxorubicin fails to replicate NSC745885's safety profile in vivo, while emodin requires a 16-fold higher concentration to achieve equivalent growth inhibition in bladder cancer models [2]. Furthermore, NSC745885 uniquely circumvents multi-drug resistance mechanisms that limit the efficacy of conventional chemotherapeutics [3].

Quantitative Evidence Differentiating NSC745885 from Doxorubicin, Emodin, and Multi-Drug Resistant Models


NSC745885 Demonstrates Comparable Anti-Tumor Efficacy with Superior In Vivo Safety vs. Doxorubicin in Oral Cancer Xenograft Model

In a head-to-head comparison in a SAS oral squamous cell carcinoma xenograft mouse model, NSC745885 exhibited comparable anti-tumor efficacy to doxorubicin while demonstrating significantly improved safety. At the same dose (2 mg/kg/day i.p. for 10 days), 50% of doxorubicin-treated mice were dead by day 11, whereas 100% of NSC745885-treated mice survived [1]. Tumor weight measurements showed no significant difference between the two treatment groups (n=9) [1].

Oral Squamous Cell Carcinoma In Vivo Xenograft Safety Profile

NSC745885 Exhibits 16-Fold Higher Potency Than Its Parent Compound Emodin in Bladder Cancer Cells

In direct comparative MTT assays using bladder cancer cell lines MBT2 and T24, NSC745885 achieved equivalent growth-inhibitory effects at a 16-fold lower concentration compared to its natural parent compound emodin. Specifically, 2.5 µM NSC745885 produced the same degree of growth inhibition as 40 µM emodin [1].

Bladder Cancer Growth Inhibition Potency Comparison

NSC745885 Overcomes Multi-Drug Resistance in Bladder Cancer Models Where Doxorubicin Fails

In a matched pair of bladder cancer cell lines (parental MGH-U1 vs. multi-drug resistant MGH-U1R), NSC745885 completely suppressed growth of the resistant line at 2.5 µM, whereas the same dose of doxorubicin was ineffective due to a 40-fold resistance index. NSC745885 and doxorubicin showed identical potency on the parental MGH-U1 cells [1].

Drug Resistance Bladder Cancer MDR

NSC745885 Displays Selective Cytotoxicity with Favorable Bioavailability Predictions and High Intestinal Absorption

Across a panel of 60 NCI cancer cell lines, NSC745885 exhibited multi-log differential patterns of activity with GI50 values in the sub-micromolar range against cancer cells while showing minimal activity against normal cardiac cells [1]. In silico predictions and experimental Caco-2 assays indicate high intestinal absorption via passive transport with no evidence of efflux or active transport mechanisms, and Lipinski parameters are within acceptable limits for oral bioavailability [1][2]. While the selectivity is consistent across multiple cancer types, quantitative GI50 values vary by cell line; as a class-level inference, this profile contrasts with non-selective cytotoxic agents like doxorubicin that exhibit significant toxicity toward normal cells [3].

Selective Toxicity ADME Caco-2 Permeability

Mechanistic Differentiation: Proteasome-Mediated EZH2 Degradation vs. Catalytic Inhibition or p53 Induction

NSC745885 operates via a mechanism distinct from both catalytic EZH2 inhibitors (e.g., GSK126, IC50 ~9.9 nM via methyltransferase inhibition) and p53-inducing anthracyclines like doxorubicin. NSC745885 induces proteasome-dependent degradation of EZH2 protein rather than inhibiting its enzymatic activity, and it triggers degradation of p53 in HeLa cells, contrasting with doxorubicin which induces p53 expression [1][2]. Over-expression of EZH2 in cancer cells attenuates the effects of NSC745885, confirming EZH2 as the primary target [3]. While no direct quantitative head-to-head data exists against GSK126, the mechanistic distinction represents a class-level inference for EZH2-targeting strategies.

EZH2 Proteasome Degradation p53 Mechanism of Action

Optimal Research Applications for NSC745885 Based on Quantitative Evidence


Preclinical Efficacy and Toxicology Studies in Oral Squamous Cell Carcinoma (OSCC) Xenograft Models

Given the direct comparative data demonstrating comparable tumor growth inhibition to doxorubicin but with 100% survival versus 50% for doxorubicin at day 11, NSC745885 is particularly well-suited for in vivo xenograft studies where minimizing systemic toxicity and treatment-related mortality is essential for obtaining robust efficacy data [1].

Bladder Cancer Drug Resistance Research and MDR Model Development

The ability of NSC745885 to completely suppress growth of MGH-U1R multi-drug resistant bladder cancer cells at 2.5 µM, whereas doxorubicin is ineffective due to 40-fold resistance, makes this compound an ideal tool for investigating mechanisms of drug resistance and for validating new combination therapies aimed at overcoming MDR in bladder cancer [1].

Structure-Activity Relationship (SAR) and Lead Optimization for EZH2-Degrading Anticancer Agents

NSC745885 serves as a validated lead compound for designing next-generation EZH2 degraders. Its 16-fold higher potency over the parent emodin scaffold, combined with favorable ADME predictions and high Caco-2 permeability, provides a strong starting point for medicinal chemistry optimization programs targeting advanced bladder cancer and OSCC [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC745885

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.